molecular formula C19H23ClFN5O2S B2736358 N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185002-51-0

N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2736358
M. Wt: 439.93
InChI Key: BDFCWVBVKHEAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole ring attached to a pyrazole ring and a morpholinopropyl group. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Discovery and Characterization in GPR39 Agonism

In a pivotal study focusing on GPR39, a G protein–coupled receptor, two kinase inhibitors were repurposed as novel GPR39 agonists through an unbiased screening approach. The research revealed an unexpected role of zinc as an allosteric potentiator of GPR39 activation, highlighting the compound's potential in modulating zinc-sensitive pathways (Sato et al., 2016).

Anticancer Activity

A study on 6-fluorobenzo[b]pyran derivatives, which share structural similarities with the compound , demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

Antimicrobial Properties

Research into fluoroquinolone-based 4-thiazolidinones, related to the compound's structural class, showed promising antifungal and antibacterial activities. This suggests the potential of fluoro-substituted molecules for developing new antimicrobial agents (Patel & Patel, 2010).

Synthesis and Characterization of Research Chemicals

A detailed synthesis and characterization of related research chemicals emphasize the compound's relevance in scientific studies, providing insights into its structural and functional attributes for further exploration in pharmacology (McLaughlin et al., 2016).

Antimicrobial Screening

Another study synthesized novel compounds featuring fluoro-substituted sulphonamide benzothiazole, displaying significant antimicrobial activity. This underlines the broad therapeutic potential of fluoro-substituted benzothiazoles in addressing microbial infections (Jagtap et al., 2010).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S.ClH/c1-23-8-5-16(22-23)18(26)25(7-2-6-24-9-11-27-12-10-24)19-21-15-4-3-14(20)13-17(15)28-19;/h3-5,8,13H,2,6-7,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFCWVBVKHEAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride

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